![molecular formula C17H19NO3 B290659 N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide, commonly known as ODM-201, is a non-steroidal androgen receptor antagonist. It has shown promising results in the treatment of prostate cancer and is currently being studied extensively in the scientific community.
Aplicaciones Científicas De Investigación
ODM-201 has been extensively studied for its potential therapeutic applications in prostate cancer. It has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) and has been found to be well-tolerated by patients. ODM-201 has also been studied for its potential use in other androgen-related diseases, such as androgenic alopecia and hirsutism.
Mecanismo De Acción
ODM-201 works by binding to the androgen receptor and preventing the activation of the receptor by androgens. This leads to a decrease in the growth and proliferation of prostate cancer cells, which rely on androgens for their survival. ODM-201 has been found to be highly selective for the androgen receptor and does not interfere with other hormonal pathways.
Biochemical and Physiological Effects:
ODM-201 has been found to have minimal side effects and is well-tolerated by patients. It has been shown to decrease prostate-specific antigen (PSA) levels in patients with CRPC, indicating a decrease in the growth and proliferation of prostate cancer cells. ODM-201 has also been found to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ODM-201 is its high selectivity for the androgen receptor, which allows for targeted therapy with minimal side effects. However, the complex synthesis process and high cost of production may limit its widespread use in research. Additionally, the limited availability of ODM-201 may pose a challenge for large-scale clinical trials.
Direcciones Futuras
There are several potential future directions for the research and development of ODM-201. One area of focus is the development of combination therapies with other drugs, such as chemotherapy or immunotherapy, to increase efficacy and reduce the risk of resistance. Another area of research is the use of ODM-201 in the treatment of other androgen-related diseases, such as androgenic alopecia and hirsutism. Additionally, the development of new and more efficient synthesis methods may increase the availability and reduce the cost of ODM-201, making it more accessible for research and clinical use.
Conclusion:
ODM-201 is a promising non-steroidal androgen receptor antagonist that has shown potential in the treatment of prostate cancer. Its high selectivity for the androgen receptor and minimal side effects make it a promising candidate for targeted therapy. However, the complex synthesis process and limited availability may limit its widespread use in research and clinical settings. Further research and development are needed to fully explore the potential of ODM-201 in the treatment of prostate cancer and other androgen-related diseases.
Métodos De Síntesis
The synthesis of ODM-201 involves several steps, including the formation of a Grignard reagent, coupling with a substituted biphenyl compound, and subsequent amidation. The final product is obtained through recrystallization and purification. The synthesis process is complex and requires expertise in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-16(21-2)12-18-17(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,18,19) |
Clave InChI |
ANKXOZWVRUAEMV-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
SMILES canónico |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)


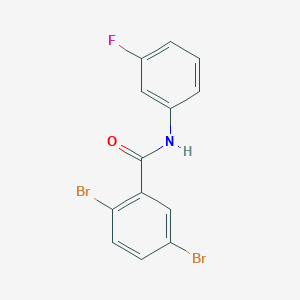
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)


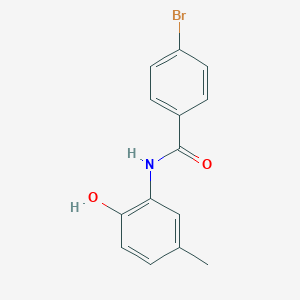
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
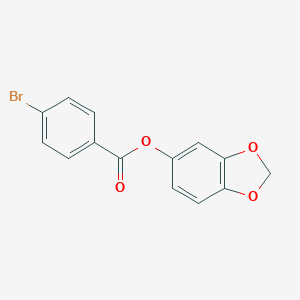
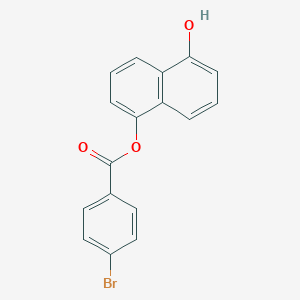

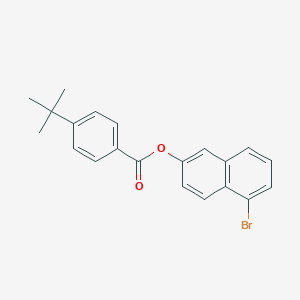
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)